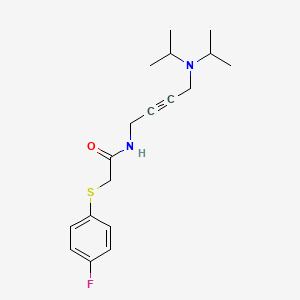
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications This compound features an oxazolidinone ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms
Mechanism of Action
Target of Action
The compound, also known as N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanesulfonamide, is an oxazolidinone class antibiotic . The primary targets of this compound are certain Gram-positive bacterial infections .
Mode of Action
This compound inhibits bacterial protein synthesis . It is effective against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus pneumoniae .
Biochemical Pathways
The compound affects the protein synthesis pathway in bacteria. By inhibiting this pathway, it prevents the bacteria from producing essential proteins, which ultimately leads to their death .
Pharmacokinetics
Similar compounds in the oxazolidinone class, such as tedizolid, have been shown to have good oral bioavailability .
Result of Action
The result of the compound’s action is the effective treatment of certain Gram-positive bacterial infections . It is generally more effective and more tolerable than linezolid, another member of the oxazolidinone class .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide are closely tied to its role in the synthesis of rivaroxaban . This compound interacts with various enzymes and proteins during this process . The nature of these interactions is complex and involves multiple stages of reaction and crystallization .
Cellular Effects
The cellular effects of this compound are not directly observed, as this compound is primarily used in the synthesis of rivaroxaban . Rivaroxaban, the product of this synthesis, has significant effects on cell function, particularly in relation to coagulation pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the synthesis of rivaroxaban . This process involves binding interactions with other molecules, leading to changes in the structure and function of the resulting compound .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily observed in the context of its role in the synthesis of rivaroxaban . This process involves a series of reactions and crystallizations, which can be influenced by factors such as temperature and time .
Dosage Effects in Animal Models
As this compound is used in the synthesis of rivaroxaban, its dosage effects in animal models are indirectly observed through the effects of rivaroxaban . Rivaroxaban has been shown to have dose-dependent effects in animal models, with higher doses leading to increased anticoagulant activity .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role in the synthesis of rivaroxaban . This process involves a series of reactions that transform this compound into the final product .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not directly observed, as this compound is primarily used in the synthesis of rivaroxaban . Rivaroxaban, the product of this synthesis, is known to be distributed throughout the body and can interact with various cells and tissues .
Subcellular Localization
The subcellular localization of this compound is not directly observed, as this compound is primarily used in the synthesis of rivaroxaban . Rivaroxaban, the product of this synthesis, can interact with various subcellular components, particularly those involved in coagulation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide typically involves the cyclization of glycidylacetamide intermediates. One common method includes the amination and cyclization of epichlorohydrin in the presence of a protective agent such as benzaldehyde. The reaction of N-substituted ethyl carbamate with glycidylacetamide in the presence of a catalyst yields the desired oxazolidinone compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to improve yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in stereoselective transformations.
Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid. These compounds share the oxazolidinone ring structure and exhibit similar antibacterial properties.
Uniqueness
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide is unique due to the presence of the p-tolyl group and ethanesulfonamide moiety, which may enhance its chemical stability and biological activity compared to other oxazolidinone derivatives .
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-20(17,18)14-8-12-9-15(13(16)19-12)11-6-4-10(2)5-7-11/h4-7,12,14H,3,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTUXTONIUWKEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2416581.png)

![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2416583.png)

![4-Cyclobutyl-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2416586.png)

![N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2416592.png)
![2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2416593.png)


![4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2416596.png)

![1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2416601.png)

